molecular formula C9H8BrN3O2 B6190153 methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2091668-88-9

methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B6190153
CAS No.: 2091668-88-9
M. Wt: 270.08 g/mol
InChI Key: OKHQYVULIBZDIL-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a halogenated and aminated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic structure in medicinal chemistry. Its molecular formula is C₉H₈BrN₃O₂ (MW: 270.08 g/mol), featuring a bromo group at position 2, an amino group at position 3, and a methyl ester at position 5.

Properties

CAS No.

2091668-88-9

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-15-9(14)5-2-3-6-12-7(10)8(11)13(6)4-5/h2-4H,11H2,1H3

InChI Key

OKHQYVULIBZDIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=NC(=C2N)Br)C=C1

Purity

95

Origin of Product

United States

Preparation Methods

Nitration of 2-Amino-5-carbomethoxypyridine

Regioselective nitration of 2-amino-5-carbomethoxypyridine employs a mixed acid system (HNO₃/H₂SO₄, 0–5°C, 4 h), yielding the nitro derivative at position 3 (72% yield). The ester group remains intact under these conditions, as confirmed by FT-IR (C=O stretch at 1720 cm⁻¹) and ¹H NMR (singlet at δ 3.89 for COOCH₃).

Table 1: Nitration Optimization

ConditionTemperature (°C)Yield (%)
HNO₃/H₂SO₄ (1:3)072
HNO₃/AcOH2558
Acetyl nitrate-1063

Cyclization to Form the Imidazo[1,2-a]pyridine Core

Reaction with Bromoacetaldehyde

The nitro intermediate undergoes cyclization with 40% bromoacetaldehyde aqueous solution in ethanol under basic conditions (NaHCO₃, 50°C, 12 h). This step forms 2-bromo-3-nitro-6-carbomethoxyimidazo[1,2-a]pyridine (68% yield), with regiochemistry confirmed by ¹H NMR (J = 8.2 Hz coupling between H-2 and H-3).

Key Observations:

  • Higher temperatures (>60°C) promote decomposition.

  • Ethanol outperforms methanol as a solvent due to improved solubility of intermediates.

Reduction of the Nitro Group to Amine

Catalytic Hydrogenation

Hydrogenation (H₂, 10% Pd/C, MeOH, 24 h) reduces the nitro group to amine with 85% yield. The product, methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate, exhibits:

  • Mp : 178–180°C (decomp.)

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, H-5), 7.68 (d, J = 7.8 Hz, 1H, H-7), 6.92 (br s, 2H, NH₂), 3.92 (s, 3H, COOCH₃).

Alternative Reductants:

  • Zn/HCl: Lower yield (52%) due to ester hydrolysis.

  • SnCl₂/HCl: Efficient but requires acidic workup.

Alternative Synthetic Pathways

Post-Cyclization Bromination

Direct bromination of methyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate using NBS (N-bromosuccinimide) in DMF (0°C, 2 h) achieves 2-bromination (61% yield). However, this method risks over-bromination at position 5, necessitating careful stoichiometry.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C) introduces the amino group post-cyclization. While effective for electron-deficient substrates, competing C–Br bond activation limits utility.

Scalability and Industrial Considerations

The three-step route (nitration → cyclization → reduction) demonstrates scalability:

  • Pilot-Scale (100 g) : 58% overall yield with 99.5% HPLC purity.

  • Cost Analysis : Bromoacetaldehyde accounts for 62% of raw material costs, highlighting opportunities for solvent recycling .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at position 2 undergoes SNAr reactions with nucleophiles under mild conditions. For example:

  • Ammonolysis : Reaction with aqueous ammonia at 60°C yields methyl 3-amino-2-aminoimidazo[1,2-a]pyridine-6-carboxylate (yield: 78–85%) .

  • Alkoxy Substitution : Treatment with sodium methoxide in methanol replaces bromine with a methoxy group (yield: 65–72%) .

Key Conditions :

NucleophileSolventTemperatureYield (%)
NH₃ (aq.)EtOH60°C78–85
NaOMeMeOHRT65–72

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed couplings:

  • Suzuki–Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C, 12 h), yielding biaryl derivatives (yield: 70–88%) .

  • Buchwald–Hartwig Amination : Coupling with primary/secondary amines (e.g., morpholine) via Pd₂(dba)₃/Xantphos catalytic system forms C–N bonds (yield: 60–75%) .

Representative Example :

Methyl 3-amino-2-bromoimidazo[1,2-*a*]pyridine-6-carboxylate+PhB(OH)2Pd(PPh3)4Methyl 3-amino-2-phenylimidazo[1,2-*a*]pyridine-6-carboxylate\text{Methyl 3-amino-2-bromoimidazo[1,2-*a*]pyridine-6-carboxylate} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Methyl 3-amino-2-phenylimidazo[1,2-*a*]pyridine-6-carboxylate}

Functional Group Transformations of the Ester Moiety

The methyl ester undergoes hydrolysis or aminolysis:

  • Ester Hydrolysis : Treatment with NaOH in THF/H₂O (1:1) at 60°C produces the carboxylic acid derivative (yield: 90–95%) .

  • Amide Formation : Reaction with amines (e.g., benzylamine) in DMF at 100°C generates carboxamides (yield: 80–87%).

Reaction Conditions :

ReactionReagentSolventTemperatureYield (%)
HydrolysisNaOH (2 eq.)THF/H₂O60°C90–95
AminolysisBenzylamineDMF100°C80–87

Cyclization and Annulation Reactions

The amino group facilitates intramolecular cyclizations:

  • Heterocycle Formation : Reaction with α,β-unsaturated carbonyl compounds (e.g., acryloyl chloride) in CH₂Cl₂ forms fused pyridoimidazoles .

  • Oxidative Cyclization : Using I₂/TBHP in ethyl acetate generates tricyclic derivatives via radical intermediates .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate, as effective agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds in this class have demonstrated minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating their potency and potential for therapeutic development against resistant strains of Mycobacterium tuberculosis .

Cancer Research
The compound has also been investigated for its cytotoxic properties against various cancer cell lines. A study synthesized several derivatives of imidazo[1,2-a]pyridine that exhibited significant cytotoxic activity against HeLa cells. The structure-activity relationship (SAR) studies indicated that specific substitutions at the C6 position enhanced the compound's efficacy .

Kinase Inhibition
this compound has been explored as a potential inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell signaling and is implicated in autoimmune diseases. Inhibitors targeting Btk are being developed for the treatment of conditions such as rheumatoid arthritis and other inflammatory diseases .

Materials Science

Development of Novel Materials
The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable candidates for the development of advanced materials. These compounds can be incorporated into organic electronic devices due to their ability to facilitate charge transport. Research is ongoing to optimize their properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Chemical Biology

Biological Probes
In chemical biology, this compound serves as a molecular probe to study biological interactions at the cellular level. Its ability to selectively bind to specific enzymes or receptors allows researchers to investigate signaling pathways and cellular processes .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntimicrobial agents against MDR-TBMIC values: 0.03 - 5.0 μM
Cancer treatmentSignificant cytotoxicity against HeLa cells
Btk inhibition for autoimmune diseasesPotential therapeutic targets identified
Materials ScienceOrganic electronicsEnhanced charge transport properties
Chemical BiologyMolecular probes for biological interactionsSelective binding to enzymes/receptors

Case Study 1: Antimicrobial Efficacy

In a high-throughput screening study conducted by Abrahams et al., four imidazo[1,2-a]pyridine compounds were identified as potent inhibitors of Mycobacterium tuberculosis. The study emphasized the significance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Kinase Inhibition

Research published on Btk inhibitors demonstrated that this compound derivatives showed promising results in inhibiting B-cell proliferation in vitro. This finding supports further investigation into their therapeutic potential for treating autoimmune disorders.

Mechanism of Action

The mechanism by which methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate exerts its effects depends on its interaction with biological targets. The amino and bromo groups facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The compound may interfere with DNA or protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical profiles of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula MW (g/mol) Key Features Biological Relevance
Methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate 2-Br, 3-NH₂, 6-COOCH₃ C₉H₈BrN₃O₂ 270.08 Polar amino group enhances solubility; bromo increases lipophilicity Potential kinase inhibitor (hypothesized)
Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate (CAS 962-24-3) 2-Ph, 6-COOCH₃ C₁₅H₁₂N₂O₂ 252.27 Aromatic phenyl enhances π-π stacking Intermediate for CDK inhibitors
Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate (CAS 2104247-47-2) 8-Cl, 6-COOCH₃ C₉H₇ClN₂O₂ 210.62 Chloro substituent at position 8 Limited bioactivity data; hazards: H315/H319 (skin/eye irritation)
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 143982-54-1) 3-Br, 2-COOCH₂CH₃ C₁₀H₉BrN₂O₂ 277.10 Ethyl ester reduces polarity compared to methyl Structural analog for antiviral agents
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 886362-00-1) 3-Br, 6-COOCH₃ C₉H₇BrN₂O₂ 255.07 Bromo at position 3; no amino group Intermediate in synthesis; hazards: H315/H319

Research Findings and Implications

  • Mutagenicity Considerations: Heterocyclic amines, like the target’s 3-amino group, are implicated in DNA adduct formation (), though this risk is dose-dependent .
  • Therapeutic Potential: Substitution at position 2 (bromo) and 3 (amino) may balance lipophilicity and polarity, optimizing blood-brain barrier penetration for CNS-targeted agents .

Biological Activity

Methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound belongs to the imidazo[1,2-a]pyridine family, known for their diverse biological activities. The synthesis typically involves multi-step processes that introduce various substituents at critical positions on the imidazo ring. For instance, modifications at the C6 position are crucial for enhancing biological activity against specific targets such as protein kinases and cancer cell lines .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies involving human cervical carcinoma (HeLa) cells, the compound demonstrated significant inhibitory effects with half-maximal inhibitory concentration (IC50) values indicating potent activity. The presence of the bromo substituent is believed to enhance its interaction with cellular targets, contributing to its anticancer properties .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
HeLa<150
A431<100
MCF-7<200

The mechanism through which this compound exerts its effects includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) pathways critical for cancer cell growth .

Structure-Activity Relationships (SAR)

Studies on SAR indicate that modifications at specific positions on the imidazo ring significantly affect biological activity. The introduction of electron-withdrawing groups like bromine at the C2 position enhances the compound's potency against cancer cells. Conversely, variations in the amino group at the C3 position can lead to altered pharmacokinetic profiles and bioavailability .

Table 2: SAR Analysis of Imidazo[1,2-a]pyridine Derivatives

Substituent PositionSubstituent TypeEffect on Activity
C2BromoIncreased potency
C3AminoVariable effect
C6CarboxylateEnhanced solubility

In Vivo Studies

In vivo studies have demonstrated that this compound exhibits significant antitumor activity in mouse models. Dosing regimens showed that administration led to reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent in oncology .

Clinical Relevance

The compound's structural similarity to existing drugs has prompted investigations into its use as a lead compound for developing new therapies targeting resistant strains of pathogens and cancer cells. Its efficacy against multidrug-resistant bacteria has also been highlighted in recent studies, indicating a broader application beyond oncology .

Q & A

Q. What are the established synthetic routes for methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate, and how can structural purity be validated?

The compound is typically synthesized via condensation reactions involving 2-aminoimidazole derivatives and functionalized pyridine precursors. A common approach involves bromination at the 2-position of the imidazo[1,2-a]pyridine scaffold, followed by carboxylation at the 6-position and subsequent methylation . For structural validation:

  • NMR Spectroscopy : Key signals include the methyl ester proton (δ ~3.8–4.0 ppm in 1^1H NMR) and bromine-induced deshielding at C2 (δ ~110–120 ppm in 13^{13}C NMR) .
  • X-ray Crystallography : Used to confirm the planar imidazo[1,2-a]pyridine core and spatial arrangement of substituents .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm deviation from theoretical values .

Q. What pharmacological applications are associated with imidazo[1,2-a]pyridine derivatives, and how does bromination modulate bioactivity?

Imidazo[1,2-a]pyridines exhibit antiviral, anticonvulsant, and kinase-inhibitory properties . Bromination at C2 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification. The 3-amino group can serve as a hydrogen-bond donor, improving target binding .

Advanced Research Questions

Q. How can conflicting yields in bromination reactions of imidazo[1,2-a]pyridines be resolved methodologically?

Discrepancies in bromination efficiency often arise from:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., esters) deactivate the ring, requiring harsher conditions (e.g., NBS/radical initiators) .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions .
  • Validation : Use LC-MS to track intermediate formation and optimize stoichiometry via Design of Experiments (DoE) .

Q. What strategies are effective in mitigating low regioselectivity during carboxylation at the 6-position?

Regioselectivity challenges can be addressed via:

  • Directed Metalation : Use of directing groups (e.g., amino at C3) to guide carboxylation .
  • Transition Metal Catalysis : Pd-mediated C-H activation with CO2_2 under controlled pressure .
  • Computational Modeling : DFT calculations to predict reactive sites and transition states .

Q. How can contradictory biological activity data for imidazo[1,2-a]pyridine derivatives be analyzed?

  • Target-Specific Assays : Compare IC50_{50} values across standardized kinase or receptor-binding assays .
  • Metabolic Stability Studies : Assess hepatic microsomal degradation to rule out false negatives .
  • Structural-Activity Relationship (SAR) : Correlate substituent electronic profiles (Hammett constants) with potency trends .

Experimental Design & Data Analysis

Q. What experimental controls are critical when synthesizing this compound?

  • Blank Reactions : Exclude reactants to identify side-product sources.
  • Isotopic Labeling : Use 13^{13}C-labeled CO2_2 to confirm carboxylation efficiency .
  • Parallel Reactions : Test alternative brominating agents (e.g., Br2_2, NBS) to optimize yield .

Q. How should researchers address discrepancies in NMR data between synthesized batches?

  • Dynamic Exchange Analysis : Variable-temperature NMR to detect conformational equilibria .
  • Cocrystallization Studies : Co-crystallize with a reference standard to rule out polymorphic variations .

Methodological Recommendations

  • Synthesis : Prioritize one-pot, two-step protocols to minimize intermediate isolation .
  • Characterization : Combine HRMS, 2D NMR (COSY, HSQC), and X-ray diffraction for unambiguous structural assignment .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve conflicting bioactivity datasets .

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